molecular formula C16H14N2O2 B2573374 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 394237-78-6

5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No. B2573374
CAS RN: 394237-78-6
M. Wt: 266.3
InChI Key: IECKKLKMMOXCGB-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in Germany in 2019 and has since gained popularity as a research chemical due to its potential therapeutic and medicinal properties.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of compounds related to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol have been investigated using DFT calculations, revealing insights into their geometry, vibrational spectra, and potential energy distribution. Molecular parameters such as bond length and bond angle were calculated, along with intramolecular charge transfer analyses. These studies provide a foundation for understanding the biological effects based on molecular docking results, suggesting potential applications in drug design and material science (A. Viji et al., 2020).

Antimicrobial Activity

Novel synthetic protocols have been developed for compounds structurally similar to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, showing significant antimicrobial activity. This includes microwave-assisted synthesis leading to high yields and potent effects against bacterial and fungal strains. The final compounds underwent molecular docking studies for enzyme inhibition, highlighting their role as potential antimicrobial agents (D. Ashok et al., 2016).

Corrosion Inhibition

Research demonstrates the utility of pyrazoline derivatives for enhancing mild steel resistance in corrosive environments. Studies using chemical, electrochemical, and computational techniques have shown high inhibition efficiencies, indicating their potential for industrial applications in protecting metals against corrosion. This highlights the versatility of pyrazoline compounds in practical applications beyond their biological activities (H. Lgaz et al., 2020).

Pharmacological Evaluation

Heterocyclic derivatives of 1,3,4-oxadiazole and pyrazole, including compounds similar to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies indicate that such compounds have binding and inhibitory effects across various assays, showing promise for therapeutic applications (M. Faheem, 2018).

properties

IUPAC Name

5-methoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-12-7-8-13(15(19)9-12)16-14(10-17-18-16)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKKLKMMOXCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol

CAS RN

394237-78-6
Record name 5-METHOXY-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL
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